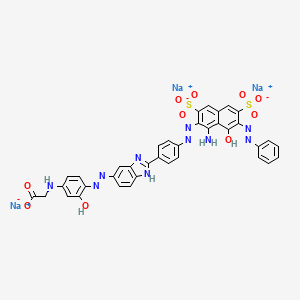
Licofelone metabolite M4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Licofelone metabolite M4 is a derivative of licofelone, a dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor. Licofelone is primarily investigated for its potential in treating osteoarthritis due to its anti-inflammatory and analgesic properties . The metabolite M4 is one of the several metabolites formed during the biotransformation of licofelone in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of licofelone metabolite M4 involves multiple steps, starting from the parent compound licofelone. The process typically includes:
Hydroxylation: Introduction of a hydroxyl group to the aromatic ring of licofelone.
Oxidation: Further oxidation steps to form the carboxylic acid group.
Purification: The final product is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Licofelone metabolite M4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Aromatic substitution reactions involving electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound, which can be further analyzed using spectroscopic methods such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
Licofelone metabolite M4 has several applications in scientific research:
Chemistry: Used as a reference compound in the study of COX and LOX inhibitors.
Biology: Investigated for its role in inflammatory pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases like osteoarthritis.
Industry: Utilized in the development of new anti-inflammatory drugs and in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
Licofelone metabolite M4 exerts its effects by inhibiting the enzymes cyclooxygenase and lipoxygenase. These enzymes are involved in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the levels of these mediators, thereby exerting anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
Licofelone Metabolite M3: Another metabolite of licofelone with similar inhibitory effects on COX and LOX.
Celecoxib: A selective COX-2 inhibitor used in the treatment of osteoarthritis and rheumatoid arthritis.
Zileuton: A selective 5-lipoxygenase inhibitor used in the treatment of asthma.
Uniqueness
Licofelone metabolite M4 is unique due to its dual inhibition of both COX and LOX enzymes, which is not commonly seen in other anti-inflammatory drugs. This dual inhibition provides a broader anti-inflammatory effect, potentially making it more effective in treating conditions like osteoarthritis .
Propiedades
Número CAS |
1033702-62-3 |
|---|---|
Fórmula molecular |
C23H22ClNO3 |
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
2-[2-(4-chlorophenyl)-1-(4-hydroxyphenyl)-6,6-dimethyl-5,7-dihydropyrrolizin-3-yl]acetic acid |
InChI |
InChI=1S/C23H22ClNO3/c1-23(2)12-19-22(15-5-9-17(26)10-6-15)21(14-3-7-16(24)8-4-14)18(11-20(27)28)25(19)13-23/h3-10,26H,11-13H2,1-2H3,(H,27,28) |
Clave InChI |
OCECVTMNVSFNIW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


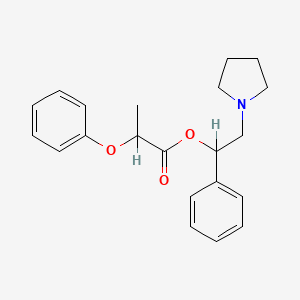
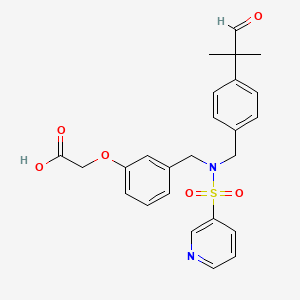
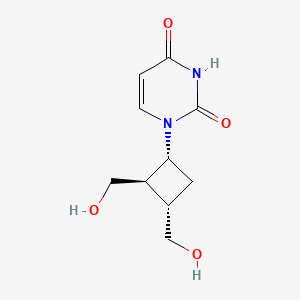
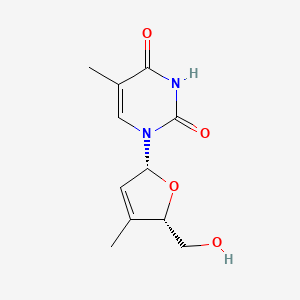
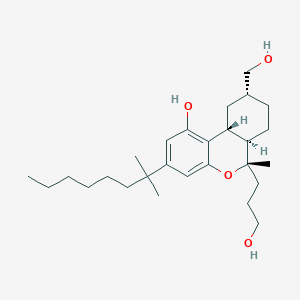
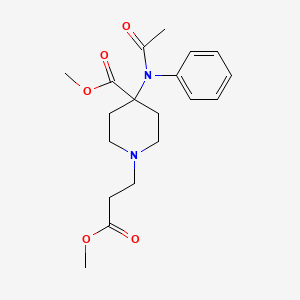
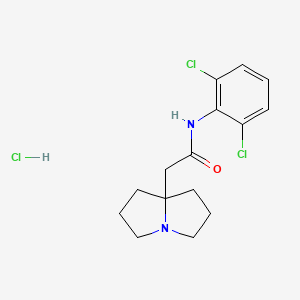

![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)
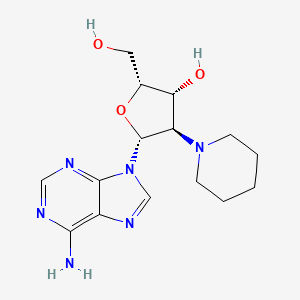
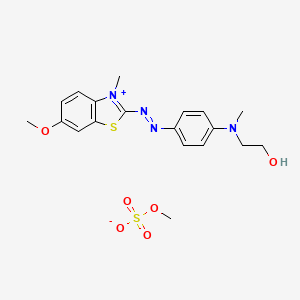
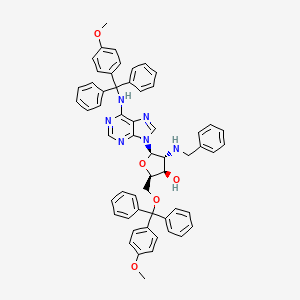
![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
